molecular formula C11H17F2NO4 B2900123 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid CAS No. 1780345-54-1

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid

Cat. No.: B2900123
CAS No.: 1780345-54-1
M. Wt: 265.257
InChI Key: OIHFYVFPPURWTK-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the difluoropyrrolidine moiety. The process may include:

    Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the pyrrolidine ring: The difluoropyrrolidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the acetic acid moiety: The acetic acid group is introduced through carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its target. The difluoropyrrolidine moiety can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    2-(1-(Boc)-4-pyrrolidinyl)acetic acid: Similar structure but lacks the fluorine atoms.

    2-(1-(Boc)-4,4-dimethylpyrrolidin-3-yl)acetic acid: Contains methyl groups instead of fluorine atoms.

Uniqueness: The presence of the fluorine atoms in 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(4-8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHFYVFPPURWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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